![molecular formula C23H26N2O4 B4827936 Dimethoxy strychnine](/img/structure/B4827936.png)
Dimethoxy strychnine
Overview
Description
Dimethoxy strychnine, also known as 10,11-dimethoxystrychnine, is a derivative of the well-known alkaloid strychnine. It is a naturally occurring compound found in the seeds of the Strychnos nux-vomica tree. This compound is known for its bitter taste and toxic properties, similar to its parent compound, strychnine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethoxy strychnine typically involves the introduction of methoxy groups to the strychnine molecule. One common method is the methylation of strychnine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethoxy strychnine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Pharmacological Research
Dimethoxy strychnine is primarily studied for its interactions with neurotransmitter systems. Its modified structure may provide insights into:
- Neurotransmitter Modulation : Research indicates that derivatives like this compound can modulate neurotransmitter activity, particularly at glycine and acetylcholine receptors. This modulation could lead to therapeutic applications in conditions characterized by excitotoxicity or impaired neurotransmission.
- Potential Therapeutics : Studies are exploring the use of this compound in developing drugs aimed at neurodegenerative diseases, where glycine receptor antagonism may play a role in symptom management.
Toxicology Studies
Given its relationship with strychnine, this compound is also relevant in toxicology:
- Comparative Toxicity Analysis : Research comparing the toxicological profiles of this compound and strychnine can help understand the safety margins for potential therapeutic uses.
- Mechanisms of Action : Investigating how this compound interacts with neuronal pathways can elucidate mechanisms underlying toxicity and inform safer drug design.
Synthetic Chemistry
The synthesis of this compound presents opportunities for:
- Organic Synthesis Techniques : As a complex molecule, it serves as a target for synthetic chemists aiming to refine methods for constructing intricate organic compounds.
- Structure-Activity Relationship Studies : Understanding how structural modifications influence biological activity can lead to the development of new compounds with desirable pharmacological properties.
Case Study 1: Neuropharmacological Effects
A study published in ACS Publications explored the neuropharmacological effects of various strychnine derivatives, including this compound. The findings indicated that while this compound retains some neuroactive properties, it exhibits reduced toxicity compared to its parent compound, making it a candidate for further therapeutic exploration .
Case Study 2: Toxicity Assessment
Research conducted on the toxicological effects of this compound highlighted its potential as a safer alternative to strychnine in certain applications. The study assessed its impact on motor neuron activity and found that it could modulate excitatory signals without inducing severe convulsions characteristic of strychnine poisoning .
Case Study 3: Synthetic Pathways
The total synthesis of this compound has been documented in various organic chemistry journals, showcasing innovative synthetic pathways that could streamline the production of this compound for research purposes . These studies emphasize the importance of understanding synthetic routes to enhance availability for pharmacological testing.
Summary Table of Applications
Mechanism of Action
Dimethoxy strychnine exerts its effects by acting as an antagonist of glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, leading to muscle contractions. The binding of neurotransmitters to these receptors triggers an impulse at one end of a nerve cell, resulting in the characteristic convulsant effects .
Comparison with Similar Compounds
Similar Compounds
Strychnine: The parent compound, known for its high toxicity and use as a pesticide.
Uniqueness
Dimethoxy strychnine is unique due to the presence of methoxy groups, which alter its chemical reactivity and biological activity compared to strychnine and brucine.
Biological Activity
Dimethoxy strychnine, a derivative of the well-known neurotoxin strychnine, has garnered attention for its biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is a natural alkaloid derived from the Strychnos genus, specifically related to strychnine and brucine. Structurally, it features two methoxy groups that modify its pharmacological profile compared to its parent compound. The molecular formula for this compound is , with a molecular weight of approximately 394 g/mol.
Neurotoxicity : Like strychnine, this compound acts primarily as an antagonist at glycine receptors in the central nervous system. This inhibition leads to an excitatory state in motor neurons, resulting in muscle spasms and convulsions. The binding affinity and specificity of this compound to these receptors are crucial for understanding its toxicological effects.
Pharmacological Effects : Preliminary studies suggest that this compound may exhibit various biological activities beyond neurotoxicity. These include potential anti-cancer properties and effects on neurotransmitter systems. Research indicates that it may influence pathways involved in tumor growth suppression, although detailed mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Neurotoxicity | Muscle spasms, convulsions | |
Anticancer Potential | Inhibition of tumor cell invasion | |
Metabolic Effects | Modulation of neurotransmitter levels |
Case Studies
Case Study 1: Strychnine Poisoning with this compound Presence
A notable case involved a patient who ingested a substance confirmed to contain strychnine along with other alkaloids. The patient exhibited severe muscle spasms and respiratory distress shortly after ingestion. Treatment included supportive care and monitoring serum levels of strychnine, which demonstrated a half-life consistent with first-order kinetics (approximately 12 hours) . This case highlights the need for awareness of this compound's presence in herbal remedies and its potential for toxicity.
Case Study 2: Therapeutic Potential Exploration
In another study focusing on natural alkaloids, this compound was evaluated for its anticancer properties. The research demonstrated that it could inhibit specific pathways associated with tumor growth, suggesting potential as an adjunctive treatment in cancer therapy . Further investigations are necessary to establish effective dosages and delivery methods.
Research Findings
Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:
- Kinetics : The elimination half-life of this compound appears similar to that of strychnine, ranging from 10 to 16 hours based on various clinical observations .
- Thermodynamic Behavior : Research utilizing Time Domain Reflectometry (TDR) has shown that this compound solutions exhibit unique dielectric properties at varying concentrations and temperatures, indicating complex molecular interactions .
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTZKIUPZVBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859344 | |
Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1358802-83-1 | |
Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Brucine and where is it found?
A1: Brucine (2,3-dimethoxystrychnidin-10-one) is a naturally occurring alkaloid primarily found in the seeds of the Strychnos nux-vomica tree, also known as the poison nut tree. It is often found alongside strychnine, another toxic alkaloid. [, , , ]
Q2: What is the molecular formula and weight of brucine?
A2: Brucine has the molecular formula C23H26N2O4 and a molecular weight of 394.45 g/mol. []
Q3: Has the crystal structure of brucine been determined?
A3: Yes, the crystal structures of brucine, as well as brucine acetone solvate and brucine 2-propanol solvate dihydrate, have been determined. Interestingly, the solvent used appears to influence the packing arrangement of brucine molecules within the crystal lattice. []
Q4: How does the packing of brucine molecules differ in its solvates?
A4: Brucine and its 2-propanol solvate dihydrate both exhibit a monolayer sheet packing structure. In contrast, the acetone solvate shows brucine molecules arranged as pillars. This suggests that the solvent plays a role in directing the self-assembly of brucine. []
Q5: Does brucine form hydrates, and if so, what is unique about their structure?
A5: Yes, brucine forms multiple hydrates, exhibiting pseudopolymorphism. One hydrate, brucine-water (1/2), has a unique structure with cyclic hydrogen-bonded water tetramers forming chains. These chains are connected to brucine molecules via hydrogen bonds involving nitrogen and oxygen atoms. []
Q6: Is brucine soluble in water?
A6: While brucine is generally considered poorly soluble in water, its solubility can be influenced by several factors including temperature, pH, and the presence of other solvents. []
Q7: What are the spectroscopic characteristics of brucine?
A7: Brucine has been studied using various spectroscopic methods, including NMR and UV-Vis spectroscopy. For instance, the 1H NMR spectrum of brucine in CDCl3 exhibits distinct peaks corresponding to its various proton environments. []
Q8: What is the historical context of brucine research?
A8: Research on brucine dates back to the early 19th century, with initial studies focusing on its isolation, characterization, and potential medicinal uses. Over the years, research has explored its chemistry, toxicology, and more recently, its potential applications in various fields. [, ]
Q9: Has brucine been studied for its potential as an antibacterial agent?
A10: Yes, research suggests that brucine exhibits antibacterial activity against certain bacteria, particularly Staphylococcus epidermidis and Streptococcus pyogenes. [, , ]
Q10: Are there any synthetic peptides derived from brucine with antibacterial activity?
A12: Yes, a peptide named "Brucin" was chemically synthesized based on peptides found in the fruit protein of Brucea javanica. This peptide exhibited significant antibacterial activity against Streptococcus pyogenes. [, ]
Q11: Has the structure of the "Brucin" peptide been studied?
A13: Yes, structural analysis of the "Brucin" peptide indicates it is linear with a random coil conformation. It carries a net positive charge and has a molecular mass of 1168.31 Da. []
Q12: What is "M-Brucin" and how does it differ from "Brucin"?
A14: "M-Brucin" is a modified version of the "Brucin" peptide, with an amino acid sequence of NH2-His-Thr-Leu-Cys-Met-Gly-Lys-Ala-Thr-Tyr. This modification was found to improve the peptide's antibacterial activity. []
Q13: How does the antibacterial activity of "M-Brucin" compare to conventional antibiotics?
A15: Studies have shown that "M-Brucin" exhibits inhibitory activity comparable in strength to penicillin G and chloramphenicol against Staphylococcus epidermidis and Streptococcus pyogenes. []
Q14: Has brucine been studied for its potential to treat SARS-CoV-2?
A16: Yes, computational studies have investigated brucine and other alkaloids as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme involved in viral replication. []
Q15: What is the toxicity profile of brucine?
A18: Brucine is highly toxic and can cause severe poisoning in humans and animals. It acts as a neurotoxin, affecting the central nervous system and potentially leading to convulsions, paralysis, and even death. [, ]
Q16: Are there any specific regulations regarding the handling and use of brucine due to its toxicity?
A19: Given its toxicity, brucine is classified as a hazardous substance and its handling and use are subject to strict safety regulations. Researchers working with brucine should consult and adhere to all relevant safety data sheets and regulations to minimize risks. []
Q17: What are the symptoms of brucine poisoning?
A20: Symptoms of brucine poisoning can include muscle stiffness, tremors, convulsions, difficulty breathing, and respiratory paralysis. []
Q18: What types of analytical techniques are used to detect and quantify brucine?
A23: Various analytical methods have been employed for brucine detection and quantification, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and electrochemical methods. [, , ]
Q19: Can brucine be electrochemically oxidized?
A25: Yes, electrochemical studies have shown that brucine can be oxidized at an electrode surface. The products obtained from electrochemical oxidation were found to be similar to those obtained through traditional chemical oxidation methods. []
Q20: How has brucine been used in the resolution of racemic mixtures?
A26: Brucine, being chiral, forms diastereomeric salts with racemic mixtures of chiral acids. These salts can be separated based on their differing solubilities, allowing for the resolution of the enantiomers. [, , , ]
Q21: Can brucine be used in asymmetric synthesis?
A27: While brucine itself is not directly used as a catalyst in asymmetric synthesis, its ability to form diastereomeric salts has been exploited for the resolution of chiral compounds, which can then be used in asymmetric reactions. []
Q22: Has brucine been utilized in studies on polymer chemistry?
A28: Yes, research has explored the use of brucine as a catalyst in the polymerization of α-hydroxy-carboxylic acid anhydrosulfites. Interestingly, the use of brucine as a catalyst in these polymerization reactions resulted in the asymmetric selection of monomer enantiomers, leading to the formation of optically active polymers. []
Q23: How has brucine been used in chromatography?
A29: Brucine has been immobilized on polystyrene resins to create chiral stationary phases for chromatographic separations. This allows for the separation of enantiomers based on their differential interactions with the brucine moiety. []
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